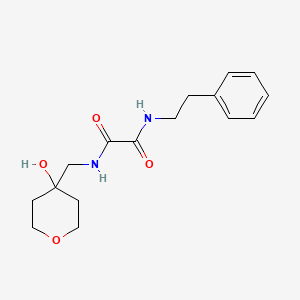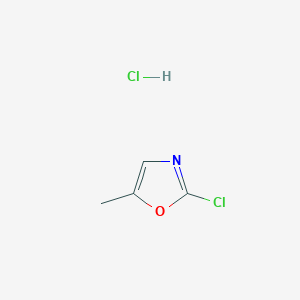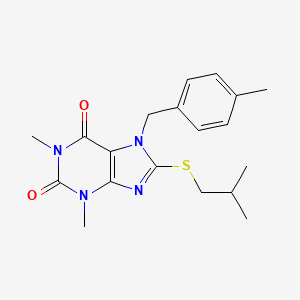
2,3-Dichloro-5-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there is no direct synthesis process available for 2,3-Dichloro-5-fluorobenzoic acid, related compounds have been synthesized through various methods. For instance, 2-fluorobenzoic acids have been synthesized by nucleophilic fluorination of 1-arylbenziodoxolones . Another compound, 2,4-dichloro-3,5-difluorobenzoic acid, was synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination .科学的研究の応用
Chemical Synthesis and Material Science
Heterocyclic Compound Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been utilized as a versatile building block in the synthesis of various heterocyclic scaffolds. This approach enables the creation of diverse libraries of compounds, including benzimidazoles and quinoxalinones, which are critical in drug discovery (Křupková et al., 2013).
Organic Chemistry : Studies on the reactions of organolithium reagents with unprotected halobenzoic acids, including fluorobenzoic acids, have provided insights into the selectivities of these reactions, which are foundational in organic synthesis (Gohier et al., 2003).
Environmental and Biological Applications
Biodegradation Studies : Fluorobenzoic acids, including those with structural similarities to 2,3-Dichloro-5-fluorobenzoic acid, have been studied for their biodegradability. A specific bacterium, Sphingomonas sp., has been identified to use 3-fluorobenzoate, a structurally similar compound, as a carbon source, highlighting pathways for environmental bioremediation (Boersma et al., 2004).
Analytical Chemistry
Spectrofluorometric Probes : In analytical applications, fluorobenzoic acid derivatives have been employed as probes. For example, resorcinol has been used as a highly sensitive and stable spectrofluorometric probe for the assay of hypochlorous acid scavenging activity in biological samples, showcasing the role of fluorinated compounds in enhancing analytical methodologies (Özyürek et al., 2012).
Agricultural Chemistry
Pesticide Development : The modification of molecules to include fluorinated groups, akin to this compound, has been explored for the development of novel pesticides. For instance, oxadiazole derivatives containing the 2,4-dichloro-5-fluorophenyl group have shown promising antibacterial and antifungal activities, suggesting their potential as agrochemical agents (Karthikeyan et al., 2008).
作用機序
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
It’s known that halogenated benzoic acids can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
It’s known to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is 1.44 (iLOGP) and 2.8 (XLOGP3), indicating its potential to cross biological membranes . The water solubility of the compound is relatively low, which could impact its bioavailability .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular functions, depending on the specific targets and the nature of the interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dichloro-5-fluorobenzoic acid. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and presence of other chemicals can influence the compound’s stability and reactivity .
生化学分析
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . The specific nature of these interactions depends on the structure of the derivative and the biomolecules it interacts with .
Cellular Effects
Benzoic acid derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2,3-dichloro-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTYJRNTBVPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2887394.png)


![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)



![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2887410.png)

